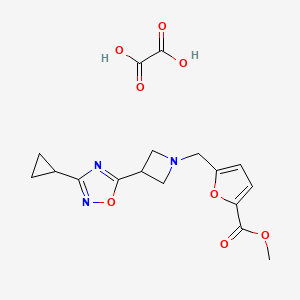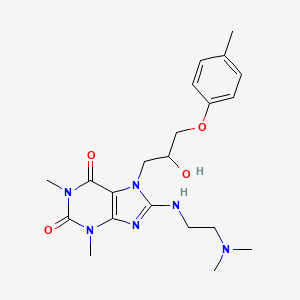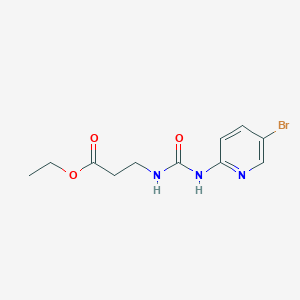
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is an organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry, biology, and industrial processes. This compound integrates a thiazole ring with an azetidine core, making it a subject of interest for researchers exploring novel chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves a multi-step process:
Formation of the Thiazole Ring: : The thiazole moiety is usually synthesized via the Hantzsch thiazole synthesis, involving the condensation of a 2-aminothiazole with an appropriate alpha-haloketone.
Attachment of the Azetidine Ring: : The azetidine ring can be attached through a nucleophilic substitution reaction where a 3-(thiazol-2-yloxy) group reacts with an azetidin-1-yl halide under basic conditions to yield the desired product.
Final Coupling Step: : The final step involves coupling the (3,4-Dichlorophenyl)methanone with the intermediate formed in the previous step, using standard amide bond formation techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may employ streamlined versions of the laboratory methods, optimizing reaction conditions for scalability, such as:
Utilizing flow chemistry to enhance reaction efficiency and yield.
Employing continuous stirred-tank reactors (CSTR) for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation reactions, potentially at the thiazole ring or the azetidine moiety, using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may be employed to modify the ketone group, converting it to an alcohol using reagents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially in the presence of activating groups.
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Chlorine, bromine, electrophilic reagents.
Oxidation Products: : Hydroxylated derivatives of the compound.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Halogenated derivatives at the phenyl ring.
Scientific Research Applications
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has significant applications in several domains:
Chemistry: : It serves as a model compound for studying azetidine and thiazole chemistry, including reaction mechanisms and synthetic applications.
Biology: : The compound is explored for its biological activities, such as potential antimicrobial or antitumor properties, due to the bioactivity of the thiazole ring.
Medicine: : Its structure is investigated for the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: : The compound may find use in the development of new materials or as intermediates in the synthesis of complex organic molecules.
Mechanism of Action
Molecular Targets and Pathways Involved:
Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, leveraging the reactivity of its azetidine and thiazole moieties.
Receptor Modulation: : It may act as a modulator of biological receptors, potentially interfering with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)piperidin-1-yl)methanone
Highlighting Uniqueness: Compared to its analogs, (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone offers a unique combination of structural features, particularly the azetidine ring, which confers distinct reactivity and biological activity profiles.
That’s the roundup! Think of any research questions for me?
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-10-2-1-8(5-11(10)15)12(18)17-6-9(7-17)19-13-16-3-4-20-13/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJHCLGCECWKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2955659.png)
![(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B2955661.png)
![N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2955664.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2955665.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methoxybenzoate](/img/structure/B2955667.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2955669.png)
![6-fluoro-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2955671.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2955673.png)

![2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2955675.png)


